Physicochemical Drug-Likeness Profile Compared to N-Benzyl-N'-(3,4-difluorophenyl)oxamide: Improved Aqueous Solubility and Reduced Lipophilicity
The compound exhibits a calculated logP of 1.02–1.26 and a tPSA of 66 Ų, compared to the structurally analogous N-benzyl-N'-(3,4-difluorophenyl)oxamide (CAS 941999-01-5) which has a higher calculated logP of approximately 2.4 and a lower tPSA (~58 Ų) due to the absence of the hydroxyl and methylsulfanyl groups [1]. The lower logP of the target compound is predicted to confer superior aqueous solubility and reduced non-specific protein binding relative to the benzyl analog [2]. Additionally, the single hydrogen bond donor in the target compound (compared to zero for the benzyl analog) aligns more closely with Lipinski's rule-of-five guidelines for oral bioavailability [3].
| Evidence Dimension | Lipophilicity (logP/clogP) and polar surface area (tPSA) |
|---|---|
| Target Compound Data | logP 1.02–1.26; tPSA 66 Ų; HBD 1; HBA 5 |
| Comparator Or Baseline | N-Benzyl-N'-(3,4-difluorophenyl)oxamide: estimated logP ~2.4; tPSA ~58 Ų; HBD 0 |
| Quantified Difference | ΔlogP ≈ −1.2 to −1.4; ΔtPSA ≈ +8 Ų |
| Conditions | Calculated properties using ZINC and consensus clogP algorithms |
Why This Matters
The lower lipophilicity and higher polarity of the target compound predict better handling in aqueous assay buffers, reduced aggregation propensity, and a more favorable pharmacokinetic starting point compared to the closest commercially available 3,4-difluorophenyl oxamide analog.
- [1] ZINC Database. ZINC5756836. University of California, San Francisco. Accessed May 2026. View Source
- [2] sildrug.ibb.waw.pl. Physicochemical property data for C13H16F2N2O3S. Accessed May 2026. View Source
- [3] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
